molecular formula C21H22N8O3S B1219039 Phenazopyridine AND sulfamethoxazole CAS No. 37357-66-7

Phenazopyridine AND sulfamethoxazole

Katalognummer: B1219039
CAS-Nummer: 37357-66-7
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: UBUAGHNRHMENSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenazopyridine AND sulfamethoxazole, also known as this compound, is a useful research compound. Its molecular formula is C21H22N8O3S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Urinary Tract Infections

Both compounds are frequently prescribed together for the management of UTIs. Phenazopyridine provides immediate symptomatic relief, allowing patients to tolerate the discomfort while sulfamethoxazole addresses the underlying infection. The combination has been shown to improve patient compliance and satisfaction during treatment .

Methemoglobinemia Risk

Recent case studies indicate that the concurrent use of phenazopyridine and sulfamethoxazole may lead to methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This risk appears heightened in older adults or those with pre-existing conditions such as chronic obstructive pulmonary disease .

Case Study Example:
A 70-year-old woman developed acute hypoxia due to methemoglobinemia after taking both medications for recurrent UTIs. Her arterial blood gas analysis revealed elevated methemoglobin levels, prompting immediate medical intervention .

Symptomatic Relief in UTI Management

Phenazopyridine's role as a symptomatic agent is critical in UTI management. It allows for improved quality of life during the initial days of antibiotic therapy when symptoms can be most severe. However, it is essential to limit its use to 2 days to avoid masking symptoms of more serious conditions .

Pharmacokinetics and Drug Interaction

When this compound are administered together, studies have shown increased plasma concentrations of phenazopyridine compared to when either drug is taken alone. Specifically, a study indicated a median increase of 60% in phenazopyridine plasma levels when combined with sulfamethoxazole . This interaction underscores the need for careful dosage management to minimize adverse effects.

Adverse Effects and Considerations

While both medications are generally well-tolerated, potential side effects include:

  • Phenazopyridine : May cause gastrointestinal disturbances, headache, dizziness, or urine discoloration.
  • Sulfamethoxazole : Associated with skin reactions, hematological disorders (e.g., thrombocytopenia), and hypersensitivity reactions.

The combination therapy should be approached cautiously in populations at risk for adverse reactions, particularly elderly patients or those with renal insufficiency .

Analyse Chemischer Reaktionen

Forced-Acid/Heat Degradation Pathway

Phenazopyridine undergoes degradation under acidic and thermal stress, leading to the cleavage of its azo group and hydroxylation of amino groups. The primary degradation products include:

Compound Molecular Formula Key Structural Features
2,6-Dihydroxy-PAPC₁₁H₉N₃O₂Dihydroxylation of the pyridine ring
6-Hydroxy-PAPC₁₁H₁₀N₄OMono-hydroxylation of the pyridine ring
6-Phenylamino-3-phenylhydrazo-pyridin-2-one (6-PA-3-PH)C₁₇H₁₄N₄OFormation of a hydrazo compound via azo cleavage
Phenylhydrazine (PH)C₁₂H₁₂N₂Reduction of the azo group to hydrazine derivatives
Diaminopyridine (DAP)C₅H₈N₂Complete cleavage of the azo group
3-Hydroxy-DAPC₅H₇N₂OHydroxylation of DAP

The degradation pathway involves the following steps:

  • Azo cleavage : Breakdown of the phenylazo linkage under acidic conditions.

  • Hydroxylation : Addition of hydroxyl groups to the pyridine ring.

  • Reduction : Formation of hydrazine derivatives from the azo group .

Analytical Methodology

A stability-indicating reversed-phase HPLC method was developed to quantify Phenazopyridine and its degradation products:

Parameter Value
Mobile PhaseAcetonitrile:acetate buffer (1:1, v/v, pH 4)
Flow Rate1 mL/min
Detection Wavelengths270 nm, 325 nm, 360 nm
Analysis Time<8 min
LOD (Degradation Products)0.1–0.3 µg/mL
LOQ (Degradation Products)0.3–1.0 µg/mL

This method achieved a mean %RSD of 1.6% for day-to-day variations, demonstrating robustness .

Cytochrome P450 Enzyme Inhibition

Sulfamethoxazole inhibits the CYP2C9 isoform, affecting the metabolism of co-administered drugs. Key interactions include:

Drug Class Mechanism
SulfonylureasIncreased plasma levels → Hypoglycemia
WarfarinEnhanced anticoagulation risk
RepaglinideElevated insulin secretion

The inhibition reduces the oxidative metabolism of these drugs, leading to pharmacokinetic accumulation .

Comparative Analysis

Phenazopyridine and sulfamethoxazole exhibit distinct chemical behaviors:

Aspect Phenazopyridine Sulfamethoxazole
Primary ReactionAcid/heat degradationEnzyme inhibition (CYP2C9)
Key ProductsAzo cleavage derivativesMetabolites of co-administered drugs
Analytical MethodHPLC with multi-wavelength detectionPharmacokinetic studies

Research Implications

  • Phenazopyridine : Stability studies are critical for ensuring drug safety, as degradation products may exhibit reduced efficacy or toxicity .

  • Sulfamethoxazole : Clinicians must monitor for drug-drug interactions, particularly in patients on anticoagulants or diabetes medications .

Eigenschaften

CAS-Nummer

37357-66-7

Molekularformel

C21H22N8O3S

Molekulargewicht

466.5 g/mol

IUPAC-Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine

InChI

InChI=1S/C11H11N5.C10H11N3O3S/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8;1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h1-7H,(H4,12,13,14);2-6H,11H2,1H3,(H,12,13)

InChI-Schlüssel

UBUAGHNRHMENSE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Kanonische SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N

Synonyme

Azo Gantanol
phenazopyridine - sulfamethoxazole
phenazopyridine, sulfamethoxazole drug combinations

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.